1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-hydroxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride
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Overview
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-hydroxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a synthetic organic compound It is characterized by its pyrrole ring structure, which is a five-membered aromatic ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-hydroxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride typically involves multi-step organic reactions. The process may start with the formation of the pyrrole ring, followed by the introduction of the carboxamide group and the substituted propyl chain. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-hydroxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-hydroxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-3-carboxamide: A simpler analog with fewer substituents.
2,5-Dihydro-N-(3-aminopropyl)pyrrole: Lacks the hydroxyphenyl group and tetramethyl substitution.
4-Hydroxyphenylmethylamine: Contains the hydroxyphenyl group but lacks the pyrrole ring.
Uniqueness
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-hydroxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
102131-92-0 |
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Molecular Formula |
C19H31Cl2N3O2 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[3-[(4-hydroxyphenyl)methylamino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H29N3O2.2ClH/c1-18(2)12-16(19(3,4)22-18)17(24)21-11-5-10-20-13-14-6-8-15(23)9-7-14;;/h6-9,12,20,22-23H,5,10-11,13H2,1-4H3,(H,21,24);2*1H |
InChI Key |
DSZOBPWRFDAURL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCCCNCC2=CC=C(C=C2)O)C.Cl.Cl |
Origin of Product |
United States |
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